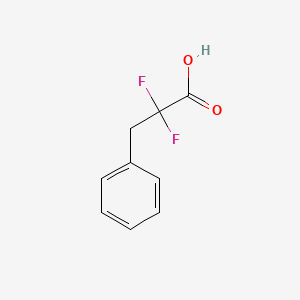

2,2-Difluoro-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

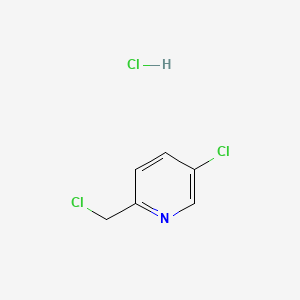

2,2-Difluoro-3-phenylpropanoic acid is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 . It is a solid substance that is white to off-white in color .

Synthesis Analysis

The synthesis of this compound involves the reaction of Pyridine, 2- [ (1,1-dichloro-2,2-difluoro-3-phenylpropyl)thio]- with Benzeneacetic acid, 2-thioxo-1 (2H)-pyridinyl ester . A paper titled “A New, Mild, and Efficient Synthesis of 2,2-Difluoro-3-hydroxyacids” discusses a similar synthesis process .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring conjugated to a propanoic acid . The compound has two fluorine atoms attached to the second carbon atom in the propanoic acid chain .Physical And Chemical Properties Analysis

This compound has a melting point of 78 - 81°C and a predicted boiling point of 262.2±40.0 °C . Its density is predicted to be 1.289±0.06 g/cm3 . The compound is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Synthesis of Difluorinated Pseudopeptides : 2,2-Difluoro-3-phenylpropanoic acid has been used in the Ugi reaction to prepare various difluorinated pseudopeptides. These compounds were then deprotected to furnish difluorinated pseudopeptides (Gouge, Jubault, & Quirion, 2004).

Chiral Supercritical Fluid Chromatography (SFC) Separations : A series of racemic 2,2-dimethyl-3-aryl-propanoic acids, closely related to this compound, were resolved using chiral SFC without acidic additives. This method has implications for the resolution of carboxylic acid-containing racemates (Wu et al., 2016).

Intermediate in Biosynthesis : 3-Hydroxy-3-phenylpropanoic acid, a compound similar to this compound, was identified as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid (Jarvis, Schaaf, & Oldham, 2000).

Spectroscopic Properties of Derivatives : The electronic and spectroscopic properties of derivatives of Avobenzone, including those attached to Mo₂ quadruple bonds and related to this compound, have been studied, revealing insights into photochemical transformations and stability (Chisholm et al., 2015).

Application in Asymmetric Aldol Reactions : As a chiral auxiliary, axially dissymmetric ligands related to this compound have been used in asymmetric aldol reactions, showcasing the compound's utility in stereochemical control in organic synthesis (Omote et al., 2006).

Phenolic Acids in Tobacco Root Exudates : Related compounds like 3-phenylpropanoic acid have been identified in tobacco root exudates and studied for their role in the growth of rhizosphere microorganisms, indicating a potential application in agricultural or environmental sciences (Liu et al., 2015).

Enantioselective Synthesis and Resolutions : Research has focused on the enantioselective synthesis and resolution of compounds related to this compound, highlighting its importance in the preparation of optically active compounds (Drewes et al., 1992).

Artificial Biosynthesis in Microorganisms : The biosynthesis of phenylpropanoic acids, a group that includes compounds similar to this compound, has been achieved in E. coli, showing potential for the microbial synthesis of complex plant secondary metabolites (Kang et al., 2012).

Growth Factor for Microorganisms : Phenylpropanoic acid, closely related to this compound, has been identified as a growth factor for certain microorganisms, suggesting potential applications in microbiology or biotechnology (Hungate & Stack, 1982).

Propiedades

IUPAC Name |

2,2-difluoro-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11,8(12)13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXXGJROBAJWOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299755 |

Source

|

| Record name | α,α-Difluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142977-64-8 |

Source

|

| Record name | α,α-Difluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142977-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Difluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)

![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)